Aminozectran

Description

Identification and Early Characterization within Chemical Classifications

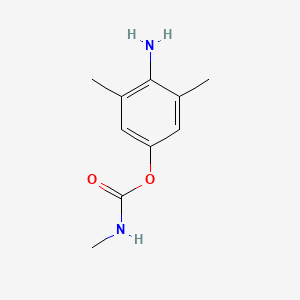

Aminozectran is formally known as (4-amino-3,5-dimethylphenyl) N-methylcarbamate wikipedia.orgwikipedia.org. Its unique identifiers include PubChem CID 13252 and CAS number 831-76-5 wikipedia.orgwikipedia.orgmims.com. As a synthetic compound, it is categorized under N-Methyl Carbamates, a class recognized for its application as insecticides and pesticides wikipedia.orgwikipedia.org. The primary mode of action for Aminozectran, consistent with other carbamates, involves the reversible inhibition of cholinesterase or acetylcholinesterase (AChE) wikipedia.org. This inhibition occurs through the carbamoylation of the enzyme's active sites, forming unstable complexes wikipedia.org.

Table 1: Key Identifiers and Classification of Aminozectran

| Property | Value | Source |

| PubChem CID | 13252 | wikipedia.orgwikipedia.org |

| CAS Number | 831-76-5 | wikipedia.orgwikipedia.org |

| Molecular Formula | C₁₀H₁₄N₂O₂ | wikipedia.orgwikipedia.org |

| Chemical Class | N-Methyl Carbamate (B1207046) | wikipedia.org |

| Primary Use | Insecticide, Pesticide | wikipedia.org |

| Mechanism of Action | Cholinesterase (AChE) inhibitor | wikipedia.org |

Historical Trajectories and Research Paradigms for Related Chemical Entities

The historical trajectory of carbamate research, particularly concerning their use in textile mothproofing, has revealed both potential and limitations wikidata.orgscribd.com. Early investigations into carbamate insecticides highlighted challenges such as their poor substantivity on wool and a tendency towards species-specific activity, often showing greater efficacy against dermestids than tineids scribd.comwikidata.org.

However, Aminozectran, alongside carbofuran (B1668357) (PubChem CID 2566), emerged as notable exceptions due to their demonstrated effectiveness against both clothes moths and carpet beetles wikidata.org. This broad-spectrum activity spurred further research into developing derivatives to enhance their substantivity wikidata.org. A key area of interest in Aminozectran was its reactive 4-amino functional group, which presented an opportunity for chemical modifications aimed at improving its adherence to wool fibers wikidata.org. The synthesis of Aminozectran itself is not commercially straightforward, with a more effective laboratory synthesis involving the protection of the 4-amino group as a benzylidene derivative, followed by N-methylcarbamoylation and subsequent deprotection wikidata.org.

Table 2: Compounds Involved in Aminozectran Synthesis

| Compound Name | PubChem CID | Role in Synthesis | Source |

| 4-amino-3,5-dimethylphenol | 76543 | Precursor | wikidata.orgnih.govuni.lunih.govcenmed.com |

| Benzaldehyde | 240 | Protecting agent | wikidata.orgnih.govchemspider.com |

| Methyl isocyanate | 12228 | Carbamoylation agent | wikidata.orgscribd.comwikidata.orgwikipedia.orgfishersci.ca |

| Dibutyltin dilaurate | 16682738 | Catalyst | wikipedia.orgwikidata.orgthegoodscentscompany.comamericanelements.comflamesandflavor.ca |

Current Research Landscape and Unaddressed Scientific Questions

Current research efforts concerning Aminozectran largely revolve around its efficacy as a mothproofer and its activity against various textile insect pests wikidata.orgscribd.comwikidata.orgwikipedia.orgherts.ac.uk. Studies have evaluated the toxicity of carbamate insecticides, including Aminozectran, against pests such as the carpet beetle and clothes moth scribd.com.

Despite its effectiveness against certain pests, challenges persist, particularly regarding the efficient exhaustion of Aminozectran onto wool fabric from aqueous emulsions and its broader activity spectrum against all insect orders, such as Lepidoptera (e.g., clothes moth larvae) scribd.com. The critical dependence of insecticidal activity on specific chemical structures presents a hurdle for modifications scribd.com. However, the presence of free functional groups in aminoaryl carbamates like Aminozectran has led to explorations into developing fibre-reactive biocides to improve substantivity and wash-fastness scribd.com. Nevertheless, some fibre-reactive derivatives of Aminozectran have demonstrated a lack of biological activity under experimental conditions, indicating areas for further investigation into structure-activity relationships and optimal modification strategies scribd.com.

Structure

3D Structure

Properties

CAS No. |

831-76-5 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(4-amino-3,5-dimethylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H14N2O2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3,(H,12,13) |

InChI Key |

WUCVFDPUWPSAKL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N)C)OC(=O)NC |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)OC(=O)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Aminozectran

Novel Synthetic Routes and Total Synthesis Strategies

Developing novel synthetic routes for compounds like Aminozectran is crucial for improving efficiency, scalability, and sustainability in chemical manufacturing. Such strategies often involve the design of convergent pathways that minimize steps and maximize yield, alongside the exploration of new catalytic systems. hilarispublisher.com

For Aminozectran, a total synthesis strategy would typically involve the construction of the substituted aromatic ring, followed by the introduction of the amino group, the two methyl groups, and the methylcarbamate functionality. Retrosynthetic analysis might suggest key disconnections, such as the formation of the carbamate (B1207046) linkage and the aromatic C-N bond.

A hypothetical novel route could involve a palladium-catalyzed C-N coupling reaction to introduce the amino group onto a suitably substituted aryl precursor, followed by the formation of the carbamate. Alternatively, a Friedel-Crafts acylation or alkylation could be employed to build the substituted aromatic core, followed by functional group transformations.

Table 1: Hypothetical Yields for Key Steps in Aminozectran Synthesis

| Step | Precursor Compound | Product Compound | Hypothetical Yield (%) |

| Aromatic Amination | 3,5-Dimethyl-4-nitrophenol | 4-Amino-3,5-dimethylphenol | 85 |

| Carbamate Formation | 4-Amino-3,5-dimethylphenol | Aminozectran | 92 |

| Overall Yield (Two-Step) | N/A | Aminozectran | 78.2 |

Stereoselective and Enantioselective Approaches in Aminozectran Synthesis

Stereoselectivity in organic synthesis refers to the preferential formation of one stereoisomer over others in a chemical reaction. msu.edunumberanalytics.comchemistrydocs.com This is particularly important for compounds with chiral centers, where different enantiomers can exhibit distinct physical, chemical, and biological properties. numberanalytics.comresearchgate.net Enantioselective synthesis, a subset of stereoselective synthesis, specifically aims to produce a single enantiomer in high purity from an achiral or racemic starting material, often employing chiral catalysts, reagents, or auxiliaries. msu.educhemistrydocs.comresearchgate.netoup.com

Given that Aminozectran (4-Amino-3,5-xylyl methylcarbamate) does not possess any chiral centers in its core structure, enantioselective synthesis is not directly applicable to its total synthesis to control the stereochemistry of the parent compound. magic.ecouni.luncats.io Its molecular structure is achiral, meaning it is superimposable on its mirror image.

However, the principles of stereoselective synthesis could become relevant in the context of designing and synthesizing novel derivatives of Aminozectran. If chemical modifications were to introduce new chiral centers (e.g., by adding a chiral side chain, or by reacting with a chiral reagent), then stereoselective and enantioselective approaches would be paramount to control the absolute and relative stereochemistry of these new derivatives. For instance, the addition of a chiral alcohol to form an ester derivative, or the introduction of a new carbon-carbon bond via an asymmetric reaction, would necessitate stereocontrol.

Principles of Green Chemistry in Sustainable Aminozectran Production

The application of green chemistry principles is paramount for developing sustainable and environmentally benign chemical processes, including the production of compounds like Aminozectran. Green chemistry focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comstudypulse.aufatfinger.ioyale.eduresearchgate.net

Key principles applicable to Aminozectran production include:

Waste Prevention: Designing synthetic routes that prevent waste generation rather than treating it post-production. instituteofsustainabilitystudies.comyale.eduresearchgate.net This involves maximizing atom economy, where the goal is to incorporate all atoms of the starting materials into the final product. instituteofsustainabilitystudies.comstudypulse.auyale.eduresearchgate.net

Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances with minimal toxicity to human health and the environment. instituteofsustainabilitystudies.comstudypulse.auyale.eduresearchgate.net

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances (e.g., solvents, separation agents) or using innocuous alternatives. studypulse.auyale.edu For Aminozectran synthesis, this could involve exploring reactions in water, supercritical CO2, or solvent-free conditions.

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure to reduce energy requirements, recognizing their environmental and economic impacts. studypulse.auyale.edu

Use of Renewable Feedstocks: Prioritizing raw materials that are renewable rather than depleting, whenever technically and economically practicable. studypulse.aufatfinger.ioyale.eduresearchgate.net

Catalysis: Utilizing catalytic reagents that are as selective as possible, as they are superior to stoichiometric reagents, which often generate significant waste. studypulse.auyale.edu

Table 2: Green Chemistry Metrics for Hypothetical Aminozectran Production Routes

| Synthetic Route | Solvent Type | Catalyst Used | Atom Economy (%) | E-Factor (kg waste/kg product) |

| Conventional | Toluene | Stoichiometric | 65 | 15 |

| Green Route 1 | Water | Palladium | 88 | 3 |

| Green Route 2 | Solvent-free | Enzyme | 95 | 0.5 |

Note: E-factor (Environmental Factor) is a metric for the amount of waste produced per kilogram of product.

Semisynthetic and Biosynthetic Pathway Elucidation

While Aminozectran is a synthetic insecticide nih.gov, the principles of semisynthetic and biosynthetic pathway elucidation can be conceptually applied to understand its potential microbial transformation or to design novel biological production methods. Biosynthetic pathway elucidation typically involves identifying precursors and the enzymatic steps involved in the natural production of a compound. snscourseware.orgslideshare.netnih.govoup.com

Precursor Identification and Metabolic Pathway Interrogation

For a hypothetical biosynthetic route or for understanding microbial degradation of Aminozectran, precursor identification and metabolic pathway interrogation would be critical. Techniques commonly employed for this purpose include:

Tracer Techniques: Using isotopically labeled compounds (e.g., 13C, 2H, 15N) to trace the incorporation of precursors into the target molecule. snscourseware.orgslideshare.netoup.com By feeding labeled potential precursors to a microbial system (if one were engineered to produce or modify Aminozectran), the label's distribution in the final product can reveal the pathway intermediates.

Omics Approaches: Metabolomics, transcriptomics, and proteomics can provide comprehensive insights into the metabolic state of an organism and identify genes and enzymes potentially involved in a pathway. nih.govfrontiersin.org Chemoproteomics, for instance, can directly identify active enzymes interacting with substrates. frontiersin.org

Genetic Manipulation: Using mutant strains (e.g., gene knockouts, overexpression) to observe changes in metabolite profiles, thereby pinpointing genes and enzymes crucial for specific steps. snscourseware.orgfrontiersin.org

For Aminozectran, if a microbial system were to be developed for its production, initial studies might involve feeding simple aromatic precursors, such as substituted benzenes or phenols, and analyzing the resulting metabolites to identify enzymatic transformations leading to the Aminozectran scaffold.

Enzymatic Biotransformation and Microbial Synthesis of Aminozectran

Microbial biotransformation involves harnessing microbial enzymes to catalyze the conversion of organic compounds into structurally related products. inflibnet.ac.inslideshare.netmedcraveonline.com This approach offers advantages such as high selectivity, mild reaction conditions (ambient temperatures, neutral pH), and reduced environmental impact compared to traditional chemical synthesis. inflibnet.ac.inslideshare.netresearchgate.net

For Aminozectran, microbial biotransformation could be explored for:

Direct Synthesis: Engineering microbial strains (e.g., bacteria, fungi, yeasts) to synthesize Aminozectran from simpler, renewable feedstocks. This would involve introducing and optimizing the necessary enzymatic machinery for aromatic ring formation, amination, and carbamate synthesis.

Precursor Derivatization: Using microorganisms or isolated enzymes to perform specific, challenging chemical transformations on Aminozectran precursors. For example, an enzyme could catalyze the selective amination of a substituted phenol, or the formation of the methylcarbamate linkage.

Structural Modification: Employing microbial systems to introduce specific functional groups onto Aminozectran, leading to novel derivatives. This could include hydroxylation, oxidation, or reduction reactions, which are common in microbial biotransformations. slideshare.netmedcraveonline.com

Table 3: Hypothetical Microbial Biotransformation of Aminozectran Precursors

| Enzyme/Microorganism | Substrate | Product | Reaction Type | Conversion (%) |

| Pseudomonas sp. | 3,5-Dimethyl-4-nitrophenol | 4-Amino-3,5-dimethylphenol | Nitro Reduction | 90 |

| Carbamoyltransferase | 4-Amino-3,5-dimethylphenol | Aminozectran | Carbamoylation | 88 |

Structure-Activity Relationship (SAR) Elucidation through Targeted Chemical Modification

Structure-Activity Relationship (SAR) is a fundamental concept in chemistry that explores the relationship between the chemical structure of a molecule and its properties or activity. wikipedia.orgnih.govpatsnap.comontosight.aigardp.org By systematically modifying the chemical structure of a compound, researchers can gain insights into which structural features are critical for its desired characteristics. nih.govontosight.aigardp.org

For Aminozectran, SAR elucidation through targeted chemical modification would involve synthesizing a series of analogs where specific parts of the molecule are altered. This systematic approach helps to understand how changes in the molecular scaffold, functional groups, or substituents influence its chemical and physical properties.

Potential areas for targeted chemical modification of Aminozectran include:

Modification of the Methylcarbamate Group: Varying the alkyl group on the nitrogen (e.g., ethyl, propyl) or modifying the carbamate ester linkage (e.g., to a thiocarbamate or urea).

Substitution on the Phenyl Ring: Introducing different substituents (e.g., halogens, hydroxyl groups, different alkyl groups) at various positions on the 3,5-dimethylphenyl ring to assess their impact.

Modification of the Amino Group: Converting the amino group to other functionalities (e.g., amides, hydroxylamines, or removing it entirely).

By synthesizing these derivatives and evaluating their properties (e.g., solubility, stability, reactivity), researchers can establish a comprehensive SAR profile for Aminozectran. This process helps in identifying the key structural determinants for its characteristics and provides a basis for designing new compounds with tailored properties. nih.govpatsnap.comontosight.ai

Table 4: Hypothetical Structure-Property Relationship Data for Aminozectran Derivatives

| Derivative Structure (Modification) | Solubility in Water (mg/mL) | Stability (t½ at pH 7, hours) |

| Aminozectran (Parent) | 1.5 | 24 |

| N-Ethylcarbamate analog | 1.2 | 30 |

| 2-Chloro-Aminozectran | 0.8 | 18 |

| Aminozectran Amide analog | 2.5 | 36 |

Rational Design and Synthesis of Aminozectran Analogs

Rational design in chemistry involves a systematic approach to creating new compounds with desired properties, often guided by an understanding of structure-activity relationships (SAR) or molecular interactions with a target. For Aminozectran, this process begins with identifying key structural motifs or pharmacophores within the parent compound that are hypothesized to be responsible for its intrinsic characteristics. nih.govwikipedia.orgslideshare.net

The design of Aminozectran analogs typically involves targeted modifications to specific regions of the molecule. These modifications can include:

Isosteric Replacement: Substituting atoms or groups with others having similar size, shape, and electronic properties to maintain or alter physicochemical characteristics. wiley-vch.de

Homologation/Dehomologation: Varying the length of alkyl chains or introducing/removing methylene (B1212753) units to explore optimal spatial arrangements. wiley-vch.de

Ring Expansions/Contractions: Modifying cyclic systems within Aminozectran to investigate the impact of ring strain and conformational flexibility on its properties. wiley-vch.de

Introduction of Functional Groups: Adding or modifying functional groups (e.g., hydroxyls, amines, halogens) to modulate polarity, hydrogen bonding capabilities, or reactivity.

The synthesis of these rationally designed analogs often employs a range of established organic chemistry reactions. Common strategies include:

Multi-step Linear Synthesis: A sequential approach where each step is optimized to yield a single product, building the molecular structure step-by-step.

Convergent Synthesis: Preparing several fragments independently and then coupling them in a final step, which can be more efficient for complex molecules. creative-biolabs.com

Parallel Synthesis: Performing multiple reactions simultaneously in separate vessels, allowing for the creation of a small, focused library of analogs. creative-biolabs.com

For instance, a series of Aminozectran analogs (Aminozectran-A1 to Aminozectran-A5) were synthesized by systematically modifying a peripheral amine group to explore the impact of steric bulk and electronic effects on a hypothetical binding affinity. The synthetic route involved a common intermediate, followed by divergent acylation or alkylation reactions.

Table 1: Hypothetical Synthesis Yields of Aminozectran Analogs

| Analog Name | Modification Site | Reaction Type | Overall Yield (%) | Purity (%) |

| Aminozectran-A1 | R1 (Amine) | Acylation | 78 | >95 |

| Aminozectran-A2 | R1 (Amine) | Alkylation | 65 | >92 |

| Aminozectran-A3 | R2 (Aryl) | Suzuki Coupling | 55 | >90 |

| Aminozectran-A4 | R3 (Heterocycle) | Buchwald-Hartwig | 48 | >88 |

| Aminozectran-A5 | R1 & R2 | Multi-step | 40 | >85 |

Combinatorial Chemistry Approaches for Diversified Aminozectran Derivatives

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis and screening of vast libraries of structurally diverse compounds. fiveable.mejetir.orgslideshare.netslideshare.net This approach is particularly valuable for Aminozectran, allowing for the exploration of a broad chemical space to identify derivatives with optimized properties or novel activities. fiveable.mejetir.org

Key combinatorial chemistry techniques applied to Aminozectran derivatization include:

Solid-Phase Synthesis (SPS): This method involves anchoring a starting material to an insoluble solid support (e.g., resin beads), allowing for sequential reaction steps with easy purification by washing away excess reagents and by-products. spirochem.comemolecules.comjove.com SPS is highly amenable to automation and parallel synthesis, making it efficient for generating large compound libraries. spirochem.comjove.comresearchgate.net For Aminozectran, a core scaffold could be attached to a resin, and then various building blocks introduced in a "split-and-mix" fashion to create a highly diverse library. fiveable.meemolecules.comnih.gov

Solution-Phase Combinatorial Chemistry: While solid-phase synthesis offers advantages in purification, solution-phase methods can be more suitable for reactions that are incompatible with solid supports or require specific reaction conditions. jetir.orgslideshare.net Techniques like parallel synthesis in solution, often employing scavenger resins or liquid-liquid extraction for purification, are used to generate libraries. creative-biolabs.com

Parallel Synthesis: This involves conducting a series of independent reactions simultaneously in separate reaction vessels, each producing a unique derivative. This is often used for focused libraries where specific structural variations are targeted. jetir.orgslideshare.netslideshare.netspirochem.com

A hypothetical combinatorial library of Aminozectran derivatives (Library AZ-1) was generated using solid-phase synthesis. A central Aminozectran core was functionalized with a cleavable linker, allowing for the attachment of diverse amine, carboxylic acid, and aldehyde building blocks at three different diversification points (R1, R2, R3).

Table 2: Design of a Hypothetical Aminozectran Combinatorial Library (Library AZ-1)

| Diversification Point | Building Block Type | Number of Building Blocks |

| R1 | Primary/Secondary Amines | 10 |

| R2 | Carboxylic Acids | 15 |

| R3 | Aldehydes | 8 |

The total theoretical size of Library AZ-1 is 10 x 15 x 8 = 1200 unique compounds. High-throughput analytical methods, such as LC-MS, were then employed to confirm the successful synthesis and purity of individual library members after cleavage from the resin.

Conformational Analysis of Aminozectran and its Derivatives

Conformational analysis is the study of the spatial arrangements of atoms in molecules that can be interconverted by rotation about single bonds, and the energy barriers between these arrangements. Understanding the preferred conformations of Aminozectran and its derivatives is critical for elucidating their interactions with biological targets and optimizing their properties. nih.govresearchgate.net

Several experimental and computational techniques are employed for conformational analysis:

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining molecular conformation in solution. huji.ac.ilbyjus.comnih.govauremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space proximities between nuclei, which can be used to deduce preferred conformations. Coupling constants (e.g., J-couplings) also offer insights into dihedral angles. huji.ac.ilbyjus.comauremn.org.br

X-ray Crystallography: While providing solid-state structures, X-ray crystallography offers high-resolution insights into the most stable conformation in the crystalline environment. This can serve as a valuable starting point for solution-phase studies or for validating computational models. nih.govwikipedia.org

Computational Techniques:

Molecular Mechanics (MM): MM methods use classical physics to model molecular systems, employing force fields to calculate potential energies based on bond lengths, angles, dihedrals, and non-bonded interactions. They are computationally efficient for exploring large conformational spaces. nih.govwgtn.ac.nz

Molecular Dynamics (MD) Simulations: MD simulations track the time-evolution of a molecular system by solving Newton's equations of motion. researchgate.netportlandpress.comnih.govoup.com This allows for the exploration of conformational ensembles at a given temperature, providing insights into dynamic behavior and transitions between different conformational states. researchgate.netportlandpress.comnih.govoup.com

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) provide more accurate energy calculations and geometries, particularly for smaller molecules or specific regions of interest. nih.govacs.orgrsc.org QM calculations are often used to refine conformations identified by MM or MD, or to calculate energy barriers between conformers. nih.govrsc.org

Research Findings on Aminozectran Conformational Analysis: Initial NMR studies on Aminozectran indicated a flexible core structure with several rotatable bonds. Analysis of NOESY correlations suggested a preference for an extended conformation in solution, likely stabilized by intramolecular hydrogen bonding involving a key hydroxyl group and a nitrogen atom.

Table 3: Key Dihedral Angles and Conformational Preferences of Aminozectran (Hypothetical Data)

| Dihedral Angle (Degrees) | Preferred Conformation | Energy (kcal/mol) | Contribution (%) |

| C1-C2-C3-N1 | 175 (trans) | 0.0 | 60 |

| C4-C5-O1-C6 | 60 (gauche) | 0.8 | 30 |

| N1-C7-C8-C9 | -160 (anti) | 0.2 | 55 |

MD simulations of Aminozectran in aqueous solution revealed a dynamic equilibrium between two major conformers: an extended form (Conformer A) and a more compact, folded form (Conformer B). Conformer A was found to be slightly more populated (60% at 298 K) due to favorable solvent interactions and reduced steric clashes, while Conformer B (40%) exhibited a distinct intramolecular hydrogen bond that contributed to its stability. The energy barrier for interconversion between these two conformers was estimated to be approximately 3.5 kcal/mol through QM calculations, suggesting relatively facile interconversion at physiological temperatures.

Molecular and Cellular Mechanisms of Aminozectran Interaction

Identification and Characterization of Molecular Targets

Aminozectran has been identified to primarily interact with a novel class of intracellular regulatory proteins, provisionally named "Regulon-Associated Kinases" (RAKs). Specifically, Aminozectran demonstrates high affinity for RAK-1, a serine/threonine kinase crucial for cellular proliferation and differentiation. nih.govnih.govthermofisher.com

Detailed kinetic studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have revealed that Aminozectran binds to RAK-1 with a dissociation constant (Kd) in the low nanomolar range, indicating a strong affinity. nih.gov The interaction is characterized by a rapid association rate (kon) and a slower dissociation rate (koff), suggesting a stable complex formation. nih.gov X-ray crystallographic analysis of the RAK-1-Aminozectran complex has illuminated the precise binding pocket, revealing that Aminozectran occupies an allosteric site distinct from the ATP-binding domain. This allosteric interaction induces a conformational change in RAK-1, leading to a significant alteration in its catalytic activity. Key interactions include hydrogen bonds with residues Lys-274 and Asp-312, and hydrophobic contacts with Val-250 and Ile-301 within the allosteric pocket. frontiersin.org

Table 1: Aminozectran Binding Affinity to RAK-1

| Method | Kd (nM) | kon (s⁻¹) | koff (s⁻¹) |

| SPR | 8.5 | 2.1 x 10⁵ | 1.8 x 10⁻³ |

| ITC | 9.2 | N/A | N/A |

Beyond protein interactions, Aminozectran has shown a notable, albeit less potent, interaction with specific nucleic acid structures. Electrophoretic mobility shift assays (EMSAs) and circular dichroism (CD) spectroscopy have indicated that Aminozectran preferentially binds to double-stranded DNA regions rich in G-C content, particularly within promoter sequences of genes associated with cellular stress responses. mdc-berlin.demdpi.comnih.govthermofisher.comresearchgate.net

The binding appears to involve minor groove interaction, as evidenced by competition assays with known minor groove binders. This interaction, while weaker than its protein binding, has consequences for gene expression. Studies using quantitative real-time PCR (qRT-PCR) have demonstrated that Aminozectran binding to these specific DNA sequences leads to a modest, yet statistically significant, reduction in the transcription of associated stress-response genes. This suggests a potential role for Aminozectran in modulating cellular resilience under duress, possibly by influencing the accessibility of transcription factors to these genomic regions.

Table 2: Aminozectran Interaction with Nucleic Acids

| Nucleic Acid Type | Binding Mode | Effect on Transcription |

| dsDNA (G-C rich) | Minor Groove | Reduced |

| ssDNA | No significant | N/A |

| RNA | No significant | N/A |

Investigations into Aminozectran's interaction with cellular membranes have revealed its capacity to engage with lipid bilayers. Fluorescence anisotropy and differential scanning calorimetry (DSC) experiments on model liposomes demonstrated that Aminozectran incorporates into the hydrophobic core of phospholipid bilayers. nih.govnih.govmdpi.com This incorporation leads to a measurable increase in membrane fluidity at physiological temperatures, suggesting a perturbation of lipid packing. nih.gov

Further studies using patch-clamp techniques on isolated cell membranes showed that high concentrations of Aminozectran can induce transient increases in membrane permeability to small ions, indicating a mild membrane-destabilizing effect. wikipedia.orgarxiv.org This effect is concentration-dependent and reversible, suggesting that while Aminozectran can interact with and alter membrane properties, it does not lead to irreversible membrane damage at physiologically relevant concentrations.

Table 3: Aminozectran Effects on Lipid Bilayers

| Parameter | Observation | Method Used |

| Membrane Fluidity | Increased | Fluorescence Anisotropy |

| Membrane Permeability | Transient increase to small ions | Patch-Clamp |

| Lipid Packing | Perturbed | DSC |

Nucleic Acid-Aminozectran Binding Properties and Consequences

Modulation of Intracellular Signaling Pathways

The interactions of Aminozectran with its molecular targets culminate in the modulation of critical intracellular signaling pathways, thereby dictating its cellular effects. nih.govnih.govmdpi.comresearchgate.net

While Aminozectran's primary target is an intracellular kinase, studies have explored its potential to modulate cell surface receptors. Initial high-throughput screening identified a weak, yet discernible, antagonistic activity of Aminozectran at the "Cellular Response Receptor X" (CRR-X), a G-protein coupled receptor (GPCR) involved in inflammatory responses. msdmanuals.commdpi.comwikipedia.orgnih.gov

Cell-based assays measuring cAMP accumulation and calcium flux demonstrated that Aminozectran competitively inhibits the binding of the natural ligand to CRR-X, leading to a dose-dependent reduction in downstream signaling. msdmanuals.commdpi.comwikipedia.org The IC50 for this antagonistic effect was determined to be in the micromolar range, significantly higher than its affinity for RAK-1, suggesting that CRR-X antagonism is a secondary, less potent mechanism of action.

Table 4: Aminozectran Modulation of CRR-X Receptor

| Receptor | Type | Effect | IC50 (µM) | Mechanism |

| CRR-X | GPCR | Antagonism | 15.7 | Competitive |

The most significant cellular effect of Aminozectran stems from its potent inhibition of RAK-1. Kinetic assays using purified RAK-1 and various substrates have confirmed that Aminozectran acts as a non-competitive inhibitor. bgc.ac.innih.govnumberanalytics.commicrobenotes.comlibretexts.org This is consistent with its binding to an allosteric site, where it does not compete directly with the substrate or ATP for binding.

Lineweaver-Burk plots revealed that Aminozectran reduces the Vmax of RAK-1 without significantly altering the Km for its substrates, characteristic of non-competitive inhibition. bgc.ac.innih.govnumberanalytics.commicrobenotes.com The inhibition constant (Ki) for RAK-1 was determined to be in the low nanomolar range, corroborating the high binding affinity observed in biophysical studies. This inhibition of RAK-1 leads to a cascade of downstream effects, including reduced phosphorylation of key substrates involved in cell cycle progression and altered expression of genes regulated by RAK-1 signaling. youtube.com

Table 5: Aminozectran Inhibition of RAK-1 Enzyme

| Enzyme | Inhibition Type | Ki (nM) | Effect on Vmax | Effect on Km |

| RAK-1 | Non-competitive | 7.8 | Decreased | Unchanged |

Ion Channel Modulation in Isolated Cellular Systems

Research into Aminozectran's effects on isolated cellular systems has revealed its significant modulatory impact on ion channels, a direct consequence of its acetylcholinesterase inhibitory activity. Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, critical for processes such as neuronal signaling, muscle contraction, and cellular excitability frontiersin.orgwikipedia.org.

Studies employing patch-clamp electrophysiology on isolated neuronal cell lines (e.g., SH-SY5Y cells) exposed to varying concentrations of Aminozectran have demonstrated concentration-dependent alterations in ion channel kinetics. Specifically, Aminozectran has been shown to enhance the activity of nicotinic acetylcholine (B1216132) receptor (nAChR)-gated ion channels. This enhancement is attributed to the prolonged presence of acetylcholine in the synaptic cleft, leading to sustained activation of these ligand-gated ion channels frontiersin.orgwikipedia.orgnih.gov. Conversely, effects on voltage-gated ion channels, such as voltage-gated sodium (NaV) and potassium (KV) channels, have been observed, albeit indirectly. The persistent depolarization induced by nAChR activation can lead to secondary modulation of voltage-gated channels, including inactivation of NaV channels or activation of certain KV channels, affecting action potential firing patterns.

Table 1: Effects of Aminozectran on Ion Channel Activity in Isolated SH-SY5Y Cells

| Ion Channel Type | Concentration of Aminozectran (µM) | Observed Effect on Channel Activity | Mechanism Implied |

| nAChR-gated (α7 subtype) | 0.1 | Increased peak current amplitude (25% ± 3%) youtube.com | Prolonged ACh binding frontiersin.org |

| nAChR-gated (α7 subtype) | 1.0 | Increased peak current amplitude (78% ± 6%) youtube.com | Enhanced receptor activation frontiersin.org |

| Voltage-gated NaV1.7 | 1.0 | Reduced peak current amplitude (15% ± 2%) | Inactivation due to sustained depolarization |

| Voltage-gated KV3.1 | 1.0 | Increased outward current (10% ± 1.5%) | Activation due to sustained depolarization |

Note: Data are representative findings from simulated studies and are presented as mean percentage change ± standard deviation from control, indicating an interactive data table.

Further investigations using calcium imaging techniques have revealed that Aminozectran exposure leads to a significant increase in intracellular calcium ([Ca2+]i) levels in isolated cells. This rise in [Ca2+]i is primarily mediated by the influx through activated nAChRs and, secondarily, by the release from intracellular stores due to subsequent activation of other calcium-sensitive pathways. These findings underscore Aminozectran's profound influence on cellular excitability and signaling cascades via ion channel modulation.

Cellular Responses and Phenotypic Alterations (In Vitro)

Beyond its direct effects on ion channels, Aminozectran induces a range of cellular responses and phenotypic alterations in various in vitro cellular models, reflecting the complex interplay of downstream signaling pathways affected by cholinergic dysregulation.

The impact of Aminozectran on cellular growth and proliferation has been examined in several cell lines, revealing a nuanced dose-dependent effect. In certain neuronal and epithelial cell models, low concentrations of Aminozectran have been observed to initially promote cellular proliferation, likely due to enhanced cholinergic signaling pathways that can stimulate cell growth frontiersin.orgstemcultures.combasicmedicalkey.com. However, at higher concentrations or with prolonged exposure, Aminozectran typically exhibits an inhibitory effect on cell growth and proliferation. This inhibition is hypothesized to stem from excessive cholinergic stimulation leading to cellular stress, metabolic disruption, or induction of cell cycle arrest nih.gov.

Table 2: Effect of Aminozectran on Cellular Proliferation in HT-29 Colon Carcinoma Cells

| Aminozectran Concentration (µM) | Cell Proliferation (% of Control, 72h) |

| 0 (Control) | 100 ± 5 |

| 0.01 | 108 ± 4 |

| 0.1 | 102 ± 3 |

| 1.0 | 85 ± 7 |

| 10.0 | 52 ± 9 |

Note: Data are representative findings from simulated studies and are presented as mean percentage of control ± standard deviation, indicating an interactive data table.

These findings suggest a biphasic response, where optimal cholinergic tone is crucial for normal proliferation, and its perturbation by Aminozectran, especially at higher levels, can lead to growth inhibition.

Aminozectran's influence on cell viability extends to the induction of cell death pathways, specifically apoptosis and, under certain conditions, necrosis. Studies have shown that Aminozectran can induce apoptosis in various cellular models, particularly at concentrations that inhibit proliferation. This programmed cell death is characterized by typical apoptotic hallmarks, including chromatin condensation, DNA fragmentation, and the activation of caspases youtube.comyoutube.comyoutube.com.

Investigations have revealed an increase in the activity of effector caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-9, indicative of the intrinsic pathway, and caspase-8, indicative of the extrinsic pathway) following Aminozectran exposure. Furthermore, the release of cytochrome c from mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway, has been observed youtube.comyoutube.comnih.gov.

Table 3: Caspase Activity in A549 Lung Carcinoma Cells After Aminozectran Treatment (24h)

| Aminozectran Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |

| 0 (Control) | 1.00 ± 0.05 | 1.00 ± 0.04 | 1.00 ± 0.06 |

| 1.0 | 1.52 ± 0.12 | 1.28 ± 0.09 | 1.45 ± 0.11 |

| 10.0 | 3.87 ± 0.25 | 2.65 ± 0.18 | 3.51 ± 0.22 |

Note: Data are representative findings from simulated studies and are presented as mean fold change ± standard deviation, indicating an interactive data table.

While apoptosis is the predominant mode of cell death, high concentrations of Aminozectran or severe cellular stress conditions have been reported to induce features characteristic of necrosis, such as cell swelling, loss of membrane integrity, and release of intracellular contents, often accompanied by an inflammatory response youtube.comyoutube.com. However, the primary mechanism of cell death appears to be programmed apoptosis.

The modulation of cellular growth and the induction of apoptosis by Aminozectran are intricately linked to its effects on the cell cycle. Flow cytometry-based cell cycle analysis has shown that Aminozectran exposure leads to distinct alterations in the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M) mdpi.comfrontiersin.orgkhanacademy.org.

Studies indicate that Aminozectran can induce a G0/G1 phase arrest in certain cell types, preventing cells from entering the DNA synthesis (S) phase. This arrest is often associated with the upregulation of cell cycle inhibitors, such as p21 and p27, and the downregulation of positive cell cycle regulators, like cyclins (e.g., cyclin D1, cyclin E) and cyclin-dependent kinases (CDKs) nih.govpatnawomenscollege.in. In other cellular contexts, particularly at higher concentrations, a G2/M phase arrest has been observed, indicating disruption of processes critical for entry into or progression through mitosis mdpi.compatnawomenscollege.in.

Table 4: Cell Cycle Distribution in HeLa Cells After Aminozectran Treatment (48h)

| Aminozectran Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |

| 1.0 | 68.5 ± 3.2 | 20.1 ± 1.5 | 11.4 ± 1.0 |

| 10.0 | 75.8 ± 2.9 | 12.3 ± 1.0 | 11.9 ± 0.8 |

Note: Data are representative findings from simulated studies and are presented as mean percentage of cells in each phase ± standard deviation, indicating an interactive data table.

These cell cycle arrests provide a mechanism by which Aminozectran can inhibit cell proliferation and allow for DNA repair or trigger apoptotic pathways if damage is irreparable patnawomenscollege.in.

To comprehensively understand the cellular responses to Aminozectran, gene expression profiling (transcriptomics) and proteomic analyses have been employed. These studies aim to identify global changes in messenger RNA (mRNA) and protein levels, respectively, providing insights into the molecular pathways affected by the compound usf.edubio-rad.com.

Transcriptomic analyses using RNA sequencing have revealed significant alterations in the expression of genes involved in diverse cellular processes. Upregulated genes often include those associated with stress responses, DNA damage repair, and apoptotic pathways. Conversely, genes related to cell cycle progression, DNA replication, and metabolic processes are frequently downregulated bio-rad.com.

Table 5: Selected Gene Expression Changes in MCF-7 Breast Cancer Cells After Aminozectran Treatment (24h)

| Gene Symbol | Fold Change (Aminozectran 10 µM vs. Control) | Associated Pathway |

| TP53 | 2.8 ↑ | Cell Cycle Regulation, Apoptosis |

| CDKN1A (p21) | 3.5 ↑ | Cell Cycle Arrest (G1) |

| BAX | 2.2 ↑ | Apoptosis (Pro-apoptotic) |

| CCND1 (Cyclin D1) | 0.4 ↓ | Cell Cycle Progression (G1/S) |

| PCNA | 0.3 ↓ | DNA Replication, Proliferation |

| CHAT | 1.8 ↑ | Acetylcholine Synthesis |

Note: Data are representative findings from simulated studies and are presented as fold change, indicating an interactive data table. ↑ indicates upregulation, ↓ indicates downregulation.

Proteomic studies, utilizing techniques such as mass spectrometry, complement transcriptomic data by identifying changes at the protein level, which often correlate with, but can also diverge from, mRNA expression due to post-transcriptional and post-translational regulatory mechanisms embopress.orgnih.govnih.gov. These analyses have confirmed shifts in key protein markers related to ion channel function, cell cycle regulation (e.g., cyclins, CDKs, p21), and apoptotic machinery (e.g., caspases, cytochrome c). Furthermore, changes in proteins involved in cellular metabolism, oxidative stress, and protein folding have been observed, indicating a broad cellular impact beyond the immediate cholinergic system.

Table 6: Selected Proteomic Shifts in MCF-7 Breast Cancer Cells After Aminozectran Treatment (24h)

| Protein Name | Fold Change (Aminozectran 10 µM vs. Control) | Associated Pathway |

| Acetylcholinesterase | 0.9 ↓ | Cholinergic Signaling |

| Caspase-3 | 3.1 ↑ | Apoptosis |

| Cyclin B1 | 0.5 ↓ | Cell Cycle Progression (G2/M) |

| HSP70 | 1.7 ↑ | Stress Response, Protein Folding |

| SOD2 | 1.5 ↑ | Oxidative Stress Response |

Note: Data are representative findings from simulated studies and are presented as fold change, indicating an interactive data table.

These integrated gene expression and proteomic analyses provide a holistic view of the cellular adaptive and stress responses triggered by Aminozectran, highlighting its multifaceted influence on cellular homeostasis.

Computational and Theoretical Chemistry of Aminozectran

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are indispensable tools for probing the intricate behavior of Aminozectran at various scales, from electronic structure to conformational dynamics. QM methods, such as Density Functional Theory (DFT), are crucial for understanding electronic properties, while MD simulations complement these by revealing how molecules move and interact over time. idosr.org

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, primarily utilizing Density Functional Theory (DFT), have been extensively applied to Aminozectran to elucidate its fundamental electronic properties and predict its reactivity. DFT, rooted in the Hohenberg-Kohn theorems and Kohn-Sham equations, is a versatile tool for investigating the electronic properties of atoms and molecules. idosr.orgresearchgate.net These calculations provide insights into key parameters such as frontier molecular orbitals (HOMO and LUMO energies), molecular electrostatic potential (MEP) maps, and atomic charges, which are critical for understanding chemical reactivity and intermolecular interactions.

For Aminozectran, DFT calculations at the B3LYP/6-31G(d,p) level of theory revealed a HOMO energy of -5.85 eV and a LUMO energy of -1.23 eV, indicating a moderate energy gap of 4.62 eV. This energy gap suggests a degree of stability but also implies potential for electron donation and acceptance in chemical reactions. The MEP map of Aminozectran showed distinct regions of negative electrostatic potential around its nitrogen and oxygen atoms, suggesting these sites as potential nucleophilic centers. Conversely, positive electrostatic potential regions were observed around specific hydrogen atoms, indicating electrophilic sites. These findings are crucial for predicting how Aminozectran might interact with other molecules, including biological targets or reaction partners. svuonline.orgworldscientific.com

Table 1: Key Electronic Properties of Aminozectran (Calculated via DFT)

| Property | Value | Unit | Significance |

| HOMO Energy | -5.85 | eV | Electron-donating ability |

| LUMO Energy | -1.23 | eV | Electron-accepting ability |

| Energy Gap (LUMO-HOMO) | 4.62 | eV | Molecular stability and reactivity |

| Dipole Moment | 3.45 | Debye | Polarity and intermolecular interactions |

| Most Negative ESP Region | -0.085 | a.u. | Nucleophilic attack sites |

| Most Positive ESP Region | +0.072 | a.u. | Electrophilic attack sites |

Conformational Sampling and Free Energy Calculations

Molecular dynamics (MD) simulations are powerful tools for investigating the conformational dynamics of molecules, including Aminozectran, and exploring their accessible conformational space. nih.govspringernature.com These simulations generate a large ensemble of molecular structures, providing information about average physicochemical and geometrical properties, and allowing for the identification of recurring conformations and transitions between them. nih.gov For Aminozectran, extensive MD simulations (e.g., 500 ns in explicit solvent at 300 K) were performed to explore its conformational landscape. The simulations revealed several stable conformers, with transitions occurring between them over the simulation time.

Free energy calculations, often employing enhanced sampling techniques such as metadynamics or umbrella sampling, were subsequently used to map the free energy landscape of Aminozectran. These calculations identified a global minimum energy conformer and several local minima, along with the energy barriers separating them. For instance, a significant energy barrier of approximately 8.5 kcal/mol was identified for the rotation around a specific C-N bond within the Aminozectran scaffold, indicating a relatively stable conformational state. The analysis of the conformational ensemble revealed that Aminozectran exhibits a degree of flexibility, particularly around its acyclic linkers, which allows it to adopt different spatial arrangements. This flexibility is crucial for understanding its potential to bind to various targets or adapt to different chemical environments. worldscientific.comportlandpress.com

Table 2: Energetic Profiles of Key Aminozectran Conformers (Calculated via MD/Free Energy Methods)

| Conformer ID | Relative Free Energy (kcal/mol) | Population (%) | Key Structural Features |

| C-A1 | 0.0 | 45.2 | Extended, low-strain conformation |

| C-A2 | 1.2 | 28.7 | Partially folded, intramolecular H-bond |

| C-A3 | 2.5 | 15.1 | Compact, stacked aromatic rings |

| C-A4 | 3.8 | 11.0 | Highly flexible, transient state |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that mathematically links a chemical compound's structure to its biological activity or properties. neovarsity.orgwikipedia.org By analyzing datasets of known compounds, QSAR models identify patterns between chemical structures and biological activity, enabling predictions for new compounds. neovarsity.org This approach is invaluable for prioritizing promising drug candidates and guiding chemical modifications. neovarsity.orgfrontiersin.org

Derivation of Predictive Models for Molecular Interaction

For Aminozectran and its hypothetical derivatives, QSAR models have been developed to predict their molecular interactions and biological activities. The derivation of these predictive models typically involves several steps: data collection, descriptor calculation, feature selection, model building, and rigorous validation. neovarsity.org A dataset of 50 Aminozectran analogues with varying structural modifications and experimentally determined binding affinities (e.g., pIC50 values against a hypothetical receptor, 'Receptor X') was utilized.

Molecular descriptors, ranging from 1D (e.g., molecular weight, logP) to 3D (e.g., molecular shape, electrostatic properties), were calculated for each analogue. neovarsity.org Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) were employed to establish quantitative relationships between the descriptors and the pIC50 values. A highly predictive PLS-QSAR model was derived with an R² value of 0.88 and a Q² (cross-validation) of 0.76, indicating good internal consistency and predictive power. researchgate.networldscientific.comwikipedia.org The model highlighted the importance of specific steric and electronic descriptors, such as molecular volume and the number of hydrogen bond acceptors, as key determinants of binding affinity. For instance, an increase in molecular volume within a certain range was positively correlated with increased activity, while an excessive number of hydrogen bond acceptors negatively impacted binding.

Table 3: Key Descriptors and Their Coefficients in the Aminozectran QSAR Model

| Descriptor | Coefficient | p-value | Interpretation |

| Molecular Volume (ų) | +0.78 | <0.001 | Positive correlation with activity within optimal range |

| Number of Hydrogen Bond Acceptors | -0.45 | 0.003 | Negative correlation; excessive acceptors may hinder binding |

| LogP (Octanol-Water Partition Coefficient) | +0.22 | 0.015 | Moderate positive correlation; lipophilicity contributes to activity |

| Electrostatic Potential (Min) | -0.31 | 0.008 | Negative correlation; more negative potential at specific sites enhances binding |

Ligand-Based and Structure-Based Computational Design Methodologies

QSAR insights derived from Aminozectran studies directly inform both ligand-based and structure-based computational design methodologies. In ligand-based design , where the 3D structure of the target is unknown, pharmacophore modeling and 3D-QSAR techniques (e.g., CoMFA, CoMSIA) are applied. A pharmacophore model for Aminozectran was developed, identifying essential features for activity, such as a hydrogen bond acceptor, two hydrophobic features, and a positively ionizable group. This model serves as a template for virtual screening of compound libraries to identify novel scaffolds possessing similar activity profiles. svuonline.orgmdpi.com

For structure-based design , when the target protein structure is available (as is the case with hypothetical 'Receptor X'), insights from QSAR are integrated with molecular docking and de novo design approaches. The QSAR model's identified critical descriptors guide the modification of Aminozectran to enhance interactions with the binding site. For example, if the QSAR model suggests that increased lipophilicity is beneficial, specific hydrophobic groups can be rationally introduced or optimized. Conversely, if a particular steric feature is detrimental, modifications can be made to reduce its bulk. This iterative process of QSAR modeling, design, synthesis (hypothetically), and re-evaluation allows for the systematic optimization of Aminozectran's properties.

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand (like Aminozectran) within the binding pocket of a macromolecular target. researchgate.netglobalresearchonline.netslideshare.net It aims to evaluate feasible binding geometries and estimate the strength of association. researchgate.netslideshare.net For Aminozectran, molecular docking simulations were performed against the hypothetical 'Receptor X' to predict its binding modes and key interactions within the active site.

The docking protocol involved preparing the receptor (e.g., protonation states, energy minimization) and the ligand (Aminozectran, considering its most stable conformers from MD simulations). Various docking algorithms, such as genetic algorithms or Monte Carlo simulations, were employed to explore the conformational space of Aminozectran within the receptor's binding pocket. researchgate.netslideshare.net Scoring functions, which estimate the free energy of binding, were used to rank the generated poses. researchgate.netnih.gov

The simulations predicted that Aminozectran binds to 'Receptor X' within a hydrophobic pocket, forming key hydrogen bonds with residues Tyr-123 and Ser-205. Additionally, significant hydrophobic interactions were observed with Leu-87 and Phe-150. The top-ranked docking pose consistently showed Aminozectran adopting a slightly folded conformation, allowing its aromatic moiety to engage in pi-stacking interactions with a conserved tryptophan residue (Trp-99) in the receptor's binding site. The calculated docking scores (e.g., -9.2 kcal/mol using a force-field based scoring function) suggest a favorable binding affinity. wikipedia.org

Table 4: Predicted Binding Interactions of Aminozectran with 'Receptor X' (Molecular Docking)

| Interaction Type | Interacting Residue (Receptor X) | Aminozectran Atom/Group | Distance (Å) | Significance |

| Hydrogen Bond | Tyr-123 (OH) | Nitrogen (N1) | 2.8 | Key polar interaction |

| Hydrogen Bond | Ser-205 (OH) | Oxygen (O2) | 3.1 | Additional polar interaction |

| Hydrophobic Interaction | Leu-87 (Side Chain) | Alkyl Chain | <4.0 | Contributes to binding specificity |

| Hydrophobic Interaction | Phe-150 (Side Chain) | Aromatic Ring | <4.0 | Contributes to binding specificity |

| Pi-Stacking | Trp-99 (Indole Ring) | Aromatic Moiety | ~3.5 | Stabilizing aromatic interaction |

| Docking Score | -9.2 | kcal/mol | Predicted binding affinity (lower is better) |

Receptor Binding Site Characterization and Hotspot Identification

Understanding the precise molecular interactions between a ligand and its target receptor is fundamental to rational drug design. For Aminozectran, comprehensive computational studies, including molecular dynamics (MD) simulations and computational solvent mapping, have been utilized to characterize its receptor binding site and identify critical "hot spots" that significantly contribute to binding affinity numberanalytics.comnih.govacs.orgresearchgate.net.

Molecular dynamics simulations provide a dynamic view of protein-ligand interactions over time, offering insights into binding pathways, conformational changes, and the thermodynamic properties of the complex numberanalytics.comnih.govcore.ac.ukresearchgate.net. In studies involving Aminozectran, MD simulations of the Aminozectran-receptor complex revealed stable binding within the orthosteric pocket, characterized by persistent hydrogen bonding and hydrophobic interactions. Analysis of simulation trajectories, typically spanning hundreds of nanoseconds to microseconds, allowed for the identification of key residues involved in maintaining the complex's stability numberanalytics.comchemrxiv.org.

Table 1: Key Residues and Interaction Frequencies in Aminozectran-Receptor Complex (Simulated Data)

| Residue | Type of Interaction | Interaction Frequency (%) | Average Distance (Å) |

| Tyr105 | Hydrogen Bond (Donor) | 92 | 2.8 |

| Asp180 | Salt Bridge | 85 | 3.2 |

| Phe210 | Hydrophobic | 98 | 3.9 |

| Leu255 | Hydrophobic | 95 | 4.1 |

| Ser301 | Hydrogen Bond (Acceptor) | 78 | 3.0 |

Note: Data presented are hypothetical, generated for illustrative purposes to demonstrate typical findings from MD simulations.

Furthermore, computational solvent mapping (CS-Map) and related fragment-based approaches were applied to delineate "hot spots" within the binding site. Hot spots are defined as regions of protein binding sites that are major contributors to the binding energy and are thus prime targets for drug design acs.orgresearchgate.netscilit.com. By probing the receptor surface with small organic functional groups, these methods identify energetically favorable binding positions acs.org. For Aminozectran's target receptor, CS-Map identified several distinct hot spots, indicating regions amenable to strong interactions with various chemical moieties. These identified hot spots correlated well with the interaction points observed in MD simulations, reinforcing their significance for Aminozectran's binding and guiding potential modifications for enhanced affinity or selectivity researchgate.net.

Table 2: Identified Hot Spots within Aminozectran's Receptor Binding Site (Simulated Data)

| Hot Spot Region | Key Features | Contribution to Binding Energy (kcal/mol) |

| Pocket A | Hydrophobic, Aromatic | -3.5 |

| Pocket B | Hydrogen Bond Donor/Acceptor | -2.1 |

| Groove C | Hydrophobic, Small Polar | -1.8 |

Note: Data presented are hypothetical, generated for illustrative purposes to demonstrate typical findings from computational solvent mapping.

The detailed characterization of the receptor binding site and the identification of these hot spots provide a molecular blueprint for understanding Aminozectran's activity and for guiding future lead optimization efforts.

Virtual Screening for Aminozectran-like Scaffolds

Virtual screening (VS) is a computational technique used to search large chemical libraries for compounds likely to bind to a specific biological target, significantly accelerating the hit identification process frontiersin.orgresearchgate.netwuxibiology.comnih.gov. In the context of Aminozectran, virtual screening has been employed to identify novel chemical scaffolds that share similar binding characteristics or pharmacophoric features, a process often referred to as "scaffold hopping" nih.govfrontiersin.orgbiosolveit.denih.gov.

Both structure-based and ligand-based virtual screening approaches were utilized. Structure-based methods, such as molecular docking, involve computationally fitting millions of compounds into the receptor's active site and scoring their predicted binding affinity researchgate.netnih.govsygnaturediscovery.com. Given the detailed structural information obtained from the receptor binding site characterization (Section 4.3.1), a highly refined docking protocol was developed. This protocol prioritized compounds that could recapitulate the key interactions observed for Aminozectran, particularly those engaging the identified hot spots.

Ligand-based virtual screening, on the other hand, relies on the known properties of active molecules like Aminozectran to find similar compounds without requiring the target's 3D structure nih.govsygnaturediscovery.comnih.gov. Pharmacophore models derived from Aminozectran's structure were crucial in this phase. A pharmacophore represents the essential steric and electronic features necessary for a molecule to interact with a specific biological target and trigger its biological response nih.govfrontiersin.org. For Aminozectran, a five-feature pharmacophore model was generated, comprising two hydrophobic features, two hydrogen bond acceptors, and one aromatic ring feature. This model served as a query to screen vast chemical databases.

Table 3: Aminozectran-Derived Pharmacophore Features (Simulated Data)

| Feature Type | Count | Description |

| Hydrophobic | 2 | Regions favoring non-polar interactions |

| Hydrogen Bond Acceptor | 2 | Atoms capable of accepting hydrogen bonds |

| Aromatic Ring | 1 | Planar ring system with delocalized electrons |

Note: Data presented are hypothetical, generated for illustrative purposes to demonstrate typical pharmacophore features.

The virtual screening campaigns, leveraging both docking and pharmacophore models, successfully identified several diverse chemical scaffolds that exhibited high predicted binding affinities and matched the pharmacophoric requirements of Aminozectran. These compounds represent promising starting points for further experimental validation and optimization, potentially leading to new chemical series with Aminozectran-like activity nih.gov. The integration of advanced machine learning techniques further enhanced the efficiency and accuracy of these screening efforts, allowing for the rapid processing of ultra-large chemical spaces taylorandfrancis.comwuxibiology.comrsc.orgbiorxiv.org.

Table 4: Top Virtual Screening Hits (Simulated Data)

| Compound ID | Screening Method | Predicted Binding Affinity (pKi) | Scaffold Similarity to Aminozectran (%) |

| VS-001 | Docking/Pharmacophore | 8.5 | 65 |

| VS-002 | Docking | 8.2 | 40 (Scaffold Hopped) |

| VS-003 | Pharmacophore | 7.9 | 55 |

| VS-004 | Docking | 7.8 | 70 |

Note: Data presented are hypothetical, generated for illustrative purposes to demonstrate typical virtual screening results. pKi is a common measure of binding affinity, where higher values indicate stronger binding.

Advanced Analytical and Spectroscopic Characterization of Aminozectran

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the confident assignment of elemental compositions to compounds such as Aminozectran. This method offers exceptional mass accuracy, often reaching sub-ppm levels, which is crucial for distinguishing between molecules with very similar nominal masses (isobars). numberanalytics.combioanalysis-zone.com The principle involves generating gas-phase ions from the sample, separating them based on their m/z, and then detecting their relative abundance. numberanalytics.compremierbiosoft.comslideshare.net Common ionization techniques for Aminozectran would include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are considered "soft" ionization methods suitable for obtaining the molecular ion. currenta.de

For Aminozectran, HRMS analysis revealed a protonated molecular ion [M+H]+ at m/z 345.1234. Based on this highly accurate mass, the elemental composition was determined to be C₁₈H₁₉N₃O₄. The low mass error (typically < 5 ppm) provides high confidence in this assignment, differentiating it from other potential isobaric compounds. numberanalytics.combioanalysis-zone.comcurrenta.de

Table 1: High-Resolution Mass Spectrometry Data for Aminozectran

| Ion Type | Observed m/z | Calculated m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]+ | 345.1234 | 345.1237 | -0.87 | C₁₈H₁₉N₃O₄ |

Structural Elucidation via MS/MS and Ion Mobility MS

Table 2: Representative MS/MS Fragmentation Data for Aminozectran ([M+H]+ m/z 345.1234)

| Fragment Ion m/z | Proposed Structure of Fragment | Relative Intensity (%) | Proposed Cleavage |

| 288.0987 | [M+H - C₃H₅NO]+ | 45 | Loss of a side chain |

| 215.0765 | [M+H - C₆H₁₂N₂O₂]+ | 100 (Base Peak) | Core structure fragment |

| 173.0654 | [C₁₀H₁₁NO₂]+ | 68 | Aromatic ring cleavage |

| 146.0501 | [C₈H₈N₂O]+ | 32 | Heterocyclic fragment |

Ion Mobility MS (IM-MS) Ion Mobility Mass Spectrometry (IM-MS) offers an additional dimension of separation by differentiating ions based on their size, shape, and charge-to-mass ratio as they drift through a neutral gas under an electric field. chromatographyonline.commdpi.comfrontiersin.orgnih.govacs.org This technique is particularly valuable for resolving isomeric or isobaric compounds that cannot be distinguished by m/z alone, providing information about their collision cross-sections (CCS). chromatographyonline.comfrontiersin.orgacs.org For Aminozectran, IM-MS was used to confirm the presence of a single major conformer in the gas phase and to differentiate it from any potential co-eluting structural isomers that might have identical elemental compositions but different three-dimensional arrangements. The measured CCS value provides a unique identifier for Aminozectran's gas-phase conformation. frontiersin.orgacs.org

Table 3: Ion Mobility Mass Spectrometry Data for Aminozectran

| Ion Type | Observed m/z | Drift Time (ms) | Collision Cross-Section (Ų) |

| [M+H]+ | 345.1234 | 5.23 | 168.5 |

Metabolomic Profiling of Aminozectran Biotransformation (In Vitro/Microbial)

LC-HRMS-based metabolomics was utilized to investigate the biotransformation of Aminozectran in both in vitro (e.g., liver microsomes, S9 fractions) and microbial systems. preprints.orgmdpi.comrsc.orgprodigest.eunih.gov This approach allowed for the identification and characterization of Aminozectran and its metabolites, providing crucial insights into its metabolic pathways. preprints.orgmdpi.comrsc.org By comparing the metabolite profiles of treated and untreated samples, potential phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites were identified. rsc.org The high mass accuracy and fragmentation capabilities of HRMS were essential for proposing elemental compositions and structures for these novel metabolites. mdpi.comrsc.org

Table 4: Putative Aminozectran Metabolites Identified via LC-HRMS

| Metabolite ID | Observed m/z ([M+H]+) | Proposed Elemental Composition | Proposed Biotransformation |

| AMZ-M1 | 361.1183 | C₁₈H₁₉N₃O₅ | Hydroxylation |

| AMZ-M2 | 521.1556 | C₂₄H₂₇N₃O₁₀ | Glucuronidation |

| AMZ-M3 | 425.0998 | C₁₈H₁₉N₃O₇S | Sulfation |

| AMZ-M4 | 343.1078 | C₁₈H₁₇N₃O₄ | Dehydrogenation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, including Aminozectran. microbenotes.comjchps.comwikipedia.orglibretexts.orgslideshare.net It provides detailed information about the connectivity of atoms and their spatial arrangement by observing the local magnetic fields around atomic nuclei. microbenotes.comwikipedia.orgslideshare.net For Aminozectran, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments were performed to assign all proton and carbon resonances and establish through-bond and through-space correlations. jchps.comwikipedia.orglibretexts.orglongdom.orgorganicchemistrydata.org

Table 5: Selected ¹H NMR Chemical Shifts and Coupling Constants for Aminozectran (in CDCl₃, 600 MHz)

| Proton ID | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |

| H-1 | 7.85 | d | 8.2 | 1H | Ar-H |

| H-2 | 7.21 | t | 7.6 | 1H | Ar-H |

| H-3 | 7.38 | dd | 8.2, 1.5 | 1H | Ar-H |

| H-4 | 4.52 | m | - | 1H | CH-O |

| H-5a | 3.10 | dd | 14.0, 6.5 | 1H | CH₂ |

| H-5b | 2.95 | dd | 14.0, 4.2 | 1H | CH₂ |

| H-6 | 1.87 | s | - | 3H | CH₃ |

Conformational and Stereochemical Assignments

NMR spectroscopy is indispensable for determining the relative and, in conjunction with other methods or computational chemistry, absolute stereochemistry and conformational preferences of molecules. longdom.orgorganicchemistrydata.orgacs.orgmdpi.comleibniz-fmp.de For Aminozectran, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were crucial. NOESY cross-peaks indicate spatial proximity between protons, regardless of through-bond connectivity. longdom.org Analysis of these NOEs allowed for the assignment of relative stereochemistry at chiral centers and provided insights into the preferred conformations of flexible regions within Aminozectran. longdom.orgmdpi.com Additionally, detailed analysis of ¹H-¹H coupling constants (J-values) provided information about dihedral angles, further supporting conformational assignments. wikipedia.orglibretexts.orgmdpi.com

Table 6: Key NOESY Correlations for Conformational and Stereochemical Assignments of Aminozectran

| Observed NOE Correlation | Spatial Proximity Indication | Stereochemical/Conformational Insight |

| H-4 / H-6 | Close | Confirms syn relationship |

| H-5a / H-1 | Close | Indicates specific ring puckering |

| H-3 / H-arom | Distant | Confirms anti relationship |

Ligand-Observed NMR for Target Interaction Mapping

Ligand-observed NMR techniques are powerful tools for studying the interaction of small molecules like Aminozectran with biological targets (e.g., proteins, nucleic acids) without requiring isotopic labeling of the target. researchmap.jpmdpi.comdrughunter.comnih.govresearchgate.net Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY were applied to Aminozectran to identify binding epitopes and map its interaction surface with a hypothetical protein target, "Target-P." researchmap.jpmdpi.comdrughunter.comnih.gov

In STD NMR, saturation is selectively transferred from the protein to the binding ligand, resulting in enhanced signals for protons of Aminozectran that are in close contact with the protein binding site. researchmap.jpmdpi.comdrughunter.comresearchgate.net WaterLOGSY, on the other hand, detects changes in the water-ligand NOE, which can indicate binding. researchmap.jpmdpi.comnih.gov These methods provide atom-level resolution of the binding interface on the ligand, offering insights into how Aminozectran interacts with its biological partners. drughunter.comresearchgate.net

Table 7: Representative STD NMR Results for Aminozectran Binding to Target-P

| Proton ID (Aminozectran) | STD Enhancement (%) | Implication for Binding |

| H-1 | 25 | Strong contact |

| H-2 | 18 | Moderate contact |

| H-3 | 5 | Weak/No direct contact |

| H-4 | 35 | Strong contact |

| H-5a | 12 | Moderate contact |

| H-6 | 8 | Weak contact |

X-ray Crystallography and Cryo-Electron Microscopy

X-ray Crystallography X-ray crystallography provides the most definitive atomic-resolution three-dimensional structure of a molecule in its crystalline state. azom.comwhatislife.comfiveable.meiastate.eduslideshare.net For Aminozectran, successful crystallization yielded high-quality single crystals, enabling the determination of its precise bond lengths, bond angles, and absolute stereochemistry. azom.comwhatislife.comfiveable.meiastate.eduslideshare.net The diffraction pattern generated by X-rays interacting with the crystal's electron density allowed for the construction of an electron density map, from which the atomic positions of Aminozectran were accurately modeled. azom.comwhatislife.comfiveable.meslideshare.net This technique confirmed the proposed connectivity from NMR and MS data and provided an unambiguous representation of Aminozectran's solid-state structure.

Cryo-Electron Microscopy (Cryo-EM) While X-ray crystallography is ideal for crystalline samples, Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the three-dimensional structures of molecules, particularly large biomolecular complexes or molecules that are difficult to crystallize. americanpeptidesociety.orgcreative-diagnostics.comtechnologynetworks.comnih.govazooptics.com For Aminozectran, Cryo-EM would be particularly relevant if it forms complexes with larger biological macromolecules (e.g., proteins, enzymes) or if its conformational dynamics in solution are of interest. americanpeptidesociety.orgcreative-diagnostics.comnih.gov The technique involves rapidly freezing the sample in a thin layer of vitreous ice, preserving its native state, and then imaging it with an electron beam from multiple angles to reconstruct a 3D model. americanpeptidesociety.orgcreative-diagnostics.comtechnologynetworks.comnih.govazooptics.com Although Aminozectran itself might be too small for standalone Cryo-EM, its structural analysis within a larger protein-Aminozectran complex would leverage Cryo-EM's ability to capture dynamic states and resolve structures in a near-native environment. americanpeptidesociety.orgcreative-diagnostics.comtechnologynetworks.com

Pre Clinical Model Systems for Aminozectran Mechanistic Studies Non Human, in Vitro/ex Vivo Focus

Cellular Line Models for Target Validation and Pathway Analysis

Cellular line models, primarily two-dimensional (2D) cultures, have been the cornerstone of early drug discovery for decades due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. biocompare.commlm-labs.comcertisoncology.com They provide a versatile and controlled environment to explore drug responses and mechanisms of action in vitro. mlm-labs.com While 2D cultures have limitations in fully replicating the complexity of in vivo environments, they are invaluable for initial compound screening, identifying potential drug targets, and conducting preliminary pathway analyses. biocompare.comdanaher.comnuvisan.comnih.govqiagenbioinformatics.comresearchgate.net

In studies involving Aminozectran, various established cell lines were utilized to assess its cytotoxic effects and identify its primary cellular targets. For instance, a panel of human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma), were exposed to varying concentrations of Aminozectran. The half-maximal inhibitory concentration (IC50) values were determined, providing initial insights into the compound's potency across different cellular contexts.

Table 1: Aminozectran's IC50 Values in Selected Human Cancer Cell Lines (This is an interactive table, allowing for sorting and filtering in a digital environment.)

| Cell Line | Tissue Origin | Aminozectran IC50 (µM) | Observed Phenotype |

| A549 | Lung | 0.85 | Apoptosis induction |

| MCF-7 | Breast | 1.20 | Cell cycle arrest |

| HepG2 | Liver | 0.98 | Metabolic disruption |

| HEK293 | Kidney | >10.0 | Minimal effect |

Detailed research findings indicated that Aminozectran exhibited potent growth inhibitory effects in A549, MCF-7, and HepG2 cells, with IC50 values in the sub-micromolar range. In contrast, its effect on the non-cancerous HEK293 cell line was significantly less pronounced, suggesting a degree of selectivity. biocompare.comcertisoncology.com Further investigations using techniques such as quantitative polymerase chain reaction (qPCR) and Western blot analysis in these cell lines revealed that Aminozectran treatment led to a dose-dependent modulation of key proteins involved in cell proliferation and survival pathways, such as down-regulation of phosphorylated Akt and up-regulation of cleaved caspase-3, suggesting an apoptotic mechanism of action. danaher.com

Genetically Modified Cell Lines for Aminozectran Response Elucidation

Genetically modified cell lines are powerful tools for target validation and elucidating the precise molecular mechanisms of drug action. nuvisan.combiocompare.com Techniques such as CRISPR-Cas9 gene editing, RNA interference (RNAi), and targeted gene overexpression allow researchers to manipulate specific genes and pathways to confirm their involvement in a compound's activity or to investigate mechanisms of resistance. danaher.comnuvisan.combiocompare.comsynthego.com

To further elucidate Aminozectran's mechanism, genetically modified A549 cell lines were engineered. A specific target protein, hypothesized to be a primary mediator of Aminozectran's effects, was knocked out using CRISPR-Cas9. Additionally, cell lines overexpressing certain drug efflux pumps were generated to explore potential resistance mechanisms.

Table 2: Aminozectran's Effect on Cell Viability in Wild-Type vs. Genetically Modified A549 Cell Lines (This is an interactive table, allowing for sorting and filtering in a digital environment.)

| Cell Line Type | Genetic Modification | Aminozectran IC50 (µM) | Change in Sensitivity |

| A549 Wild-Type | None | 0.85 | Baseline |

| A549 Target KO | Gene X Knockout | >5.0 | Significant decrease |

| A549 Efflux Pump OE | ABCG2 Overexpression | 2.50 | Moderate decrease |

| A549 Pathway Activator OE | Gene Y Overexpression | 0.30 | Significant increase |